3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt
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Overview
Description
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phosphonooxy groups attached to phenyl rings, which are further connected to a benzofuran core. The tetrasodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Attachment of Phenyl Rings: The phenyl rings are introduced through electrophilic aromatic substitution reactions.
Introduction of Phosphonooxy Groups: The phosphonooxy groups are added via phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Formation of Tetrasodium Salt: The final step involves neutralizing the compound with sodium hydroxide (NaOH) to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure tetrasodium salt form.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(4-hydroxyphenyl)benzofuran-2(3H)-one: Lacks the phosphonooxy groups, resulting in different solubility and reactivity.
3,3-Bis(4-(methoxy)phenyl)benzofuran-2(3H)-one: Contains methoxy groups instead of phosphonooxy groups, affecting its chemical properties.
Uniqueness
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is unique due to its phosphonooxy groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
94442-19-0 |
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Molecular Formula |
C20H12Na4O10P2 |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
tetrasodium;[4-[2-oxo-3-(4-phosphonatooxyphenyl)-1-benzofuran-3-yl]phenyl] phosphate |
InChI |
InChI=1S/C20H16O10P2.4Na/c21-19-20(17-3-1-2-4-18(17)28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 |
InChI Key |
VCHDGCDXPODQFY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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